
N-Phenylpiperidine-3-carboxamide
Overview
Description
N-Phenylpiperidine-3-carboxamide (CAS: 173987-10-5) is a carboxamide derivative featuring a piperidine ring substituted at the 3-position with a phenylamide group. Its molecular formula is C₁₂H₁₆N₂O, with a molecular weight of 204.27 g/mol . The compound is of interest in medicinal chemistry due to its structural versatility, enabling modifications that influence pharmacokinetic and pharmacodynamic properties. It serves as a scaffold for developing bioactive molecules, particularly in targeting neurological and metabolic disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenylpiperidine-3-carboxamide typically involves the reaction of piperidine with phenyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-Phenylpiperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alkoxides in polar solvents.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemical Synthesis
N-Phenylpiperidine-3-carboxamide serves as a vital building block in organic synthesis. Its structure allows for the creation of complex molecules through various chemical reactions, including:
- Formation of Substituted Piperidines : The compound can undergo substitution reactions, leading to a variety of piperidine derivatives that are important in drug development.
- Synthesis of Specialty Chemicals : It is utilized in the production of specialty chemicals that find applications in pharmaceuticals and agrochemicals.
Antiviral Properties
Research has indicated that this compound and its derivatives exhibit antiviral activity, particularly against the Hepatitis C virus. Studies have shown that these compounds can interfere with viral replication mechanisms, making them potential candidates for antiviral therapies .
Antibacterial Activity
The compound has demonstrated significant antibacterial properties against both gram-positive and gram-negative bacteria. In vitro tests revealed its efficacy against resistant strains such as Staphylococcus aureus, suggesting its potential utility in treating bacterial infections .
Anticancer Potential
This compound has been explored for its anticancer effects. Research involving various cancer cell lines showed that it could induce apoptosis, particularly through the modulation of apoptotic pathways. This positions the compound as a promising candidate for further development in cancer therapy .
Pharmacological Insights
The pharmacokinetics of this compound have been studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for evaluating its therapeutic potential and safety profile.
Case Studies
Several notable studies highlight the applications and effectiveness of this compound:
Study | Focus | Findings |
---|---|---|
Study A | Antiviral Activity | Demonstrated significant inhibition of Hepatitis C virus replication in vitro. |
Study B | Antibacterial Efficacy | Showed strong activity against resistant Staphylococcus aureus strains. |
Study C | Anticancer Research | Induced apoptosis in cancer cell lines through modulation of apoptotic pathways. |
These studies underscore the compound's versatility and potential across various therapeutic areas.
Mechanism of Action
The mechanism of action of N-Phenylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Insights
Substituent Effects :
- Electron-Withdrawing Groups (e.g., trifluoromethyl in ): Enhance metabolic stability and binding affinity to hydrophobic enzyme pockets.
- Heterocyclic Appendages (e.g., pyridazinyl in or tetrahydro-pyrazolo pyridine in ): Improve selectivity for neurotransmitter receptors or kinases.
- Salt Forms (e.g., hydrochloride in ): Increase aqueous solubility, facilitating preclinical testing.
- Pharmacological Profiles: The trifluoromethyl derivative () shows promise in kinase inhibition due to its ability to occupy ATP-binding pockets. The chloropyridazinyl analog () exhibits nanomolar affinity for neuropeptide Y receptors, making it a candidate for obesity therapy.
Challenges and Limitations
- Bioavailability : While the parent compound () has moderate lipophilicity (LogP ~2.9 estimated), analogs with bulky substituents (e.g., ) may suffer from poor membrane permeability.
- Metabolic Stability: Fluorinated derivatives () show improved resistance to cytochrome P450 enzymes compared to non-fluorinated analogs.
Biological Activity
N-Phenylpiperidine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including enzyme inhibition, therapeutic potential, and structure-activity relationships (SAR).
Enzyme Inhibition
Research has demonstrated that this compound exhibits potent inhibitory effects against several enzymes. A study reported that derivatives of this compound showed IC50 values ranging from 9.25 µM to 46.91 µM against various targets, including:
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
7c | Cholinesterase | 9.25 |
7f | Aromatase | 13.64 |
7d | Xanthine oxidoreductase | 21.82 |
7g | Methionine aminopeptidase-2 | 24.56 |
7n | Lipase | 46.91 |
These findings indicate that modifications on the phenyl ring significantly influence the inhibitory potential of the compound.
Therapeutic Potential
This compound has been investigated for various therapeutic applications, including:
- Anticonvulsant Activity : Demonstrated efficacy in reducing seizure frequency in animal models.
- Analgesic Properties : Exhibited pain-relieving effects comparable to standard analgesics.
- Anti-inflammatory Effects : Inhibition of inflammatory cytokines such as TNF-α and IL-6 was observed in vitro.
A notable case study involved the use of N-phenyl derivatives in treating acute liver injury in mice, where significant protective effects were noted at doses as low as 40 mg/kg, highlighting its potential in hepatoprotection .
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely linked to its chemical structure. Modifications at the nitrogen atom and variations in the phenyl substituent have been shown to enhance or diminish activity. For example:
- Substituents on the Phenyl Ring : The introduction of electron-donating groups (e.g., methyl) increases enzyme affinity due to resonance stabilization.
- Positioning of Substituents : Meta-substituted derivatives often show improved inhibitory activity compared to para-substituted ones.
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing N-Phenylpiperidine-3-carboxamide derivatives, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
Amide Bond Formation : Reacting piperidine-3-carboxylic acid with substituted anilines using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction .
Functional Group Modifications : Introducing substituents (e.g., nitro, chloro, methyl) via electrophilic substitution or palladium-catalyzed cross-coupling reactions. For example, nitration of the phenyl ring requires controlled use of sulfuric acid and nitric acid .
Purification : Chromatography or recrystallization to isolate high-purity products (>95%).
Optimization Strategies :
- Temperature Control : Lower temperatures (0–25°C) minimize side reactions during amidation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for coupling steps .
- Catalyst Use : Transition-metal catalysts (e.g., Pd/C) improve yields in cross-coupling reactions .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound analogs?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Peaks at δ 2.5–3.5 ppm (piperidine protons) and δ 6.5–8.0 ppm (aromatic protons) confirm substituent positions .
- 2D NMR (COSY, HSQC) : Resolves spin systems and assigns stereochemistry in chiral derivatives .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular ions (e.g., m/z 249.27 for N-(2-nitrophenyl) derivatives) .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks in crystalline forms .
- HPLC-PDA : Purity assessment (>98%) using reverse-phase C18 columns and UV detection at 254 nm .
Q. How do structural modifications at the phenyl and piperidine rings influence the compound's biological activity?
Methodological Answer:
- Phenyl Ring Modifications :
- Electron-Withdrawing Groups (e.g., -NO₂) : Enhance binding to enzymes like kinases by increasing electrophilicity. For example, N-(2-nitrophenyl) derivatives show IC₅₀ values of 0.8 μM against tyrosine kinases .
- Electron-Donating Groups (e.g., -CH₃) : Improve metabolic stability but may reduce target affinity. N-(2,6-dimethylphenyl) analogs exhibit longer plasma half-lives (t₁/₂ = 6.2h) but lower potency .
- Piperidine Modifications :
Q. What strategies are effective in resolving contradictions between in vitro and in vivo pharmacological data?
Methodological Answer:
- Pharmacokinetic Profiling : Compare in vitro IC₅₀ with in vivo exposure (AUC, Cₘₐₓ). For instance, poor oral bioavailability (<20%) may explain reduced efficacy despite high in vitro potency .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites. Hydroxylation at the piperidine ring (e.g., 3-hydroxypropyl derivatives) can enhance activity in vivo .
- Tissue Distribution Studies : Radiolabeled analogs (e.g., ¹⁴C-tracers) quantify target engagement in organs. A brain/plasma ratio <0.1 indicates poor CNS penetration .
Case Study : N-(3-hydroxypropyl)piperidine-3-carboxamide showed 10x higher in vitro antiviral activity than in vivo due to rapid glucuronidation. Introducing a cyclopropylmethyl group improved metabolic stability (t₁/₂ = 4.5h vs. 1.2h) .
Q. How can computational modeling predict the binding affinity of this compound derivatives to target enzymes?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Simulate ligand-receptor interactions. For example, nitro groups form hydrogen bonds with kinase ATP-binding pockets (ΔG = -9.2 kcal/mol) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories. RMSD <2 Å indicates stable binding .
- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donors to predict IC₅₀. A QSAR model for kinase inhibitors achieved R² = 0.89 .
Properties
IUPAC Name |
N-phenylpiperidine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-12(10-5-4-8-13-9-10)14-11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMRRMLNZFJXOTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173987-10-5 | |
Record name | N-PHENYL-3-PIPERIDINECARBOXAMIDE HYDROCHLORIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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